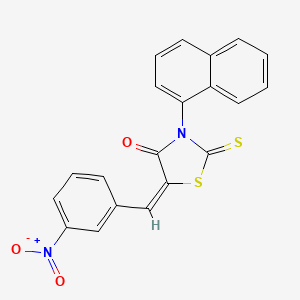
3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound with a complex chemical structure that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mécanisme D'action
The mechanism of action of 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential as an anticancer and antimicrobial agent. However, the limitations include the complex chemical structure of this compound, which can make synthesis and purification challenging.
Orientations Futures
There are several future directions for research involving 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the potential of this compound as an antiviral agent. Another direction is to explore the use of this compound in combination with other drugs to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential in various scientific research fields. Its complex chemical structure presents challenges in synthesis and purification, but its potential as an anticancer and antimicrobial agent makes it a promising compound for future research. Further studies are needed to fully understand the mechanism of action and potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 1-naphthylamine, 3-nitrobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in various scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an antimicrobial agent. It has been shown to have activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(5E)-3-naphthalen-1-yl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S2/c23-19-18(12-13-5-3-8-15(11-13)22(24)25)27-20(26)21(19)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPDBEIHUUYIRV-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(naphthalen-1-yl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

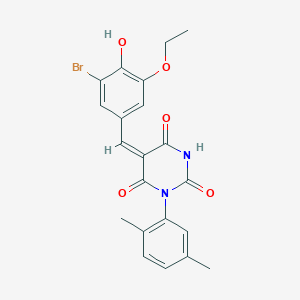
![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915976.png)
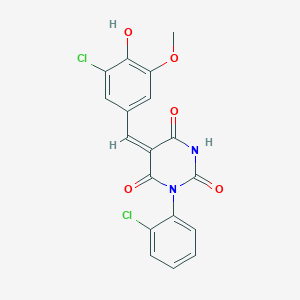
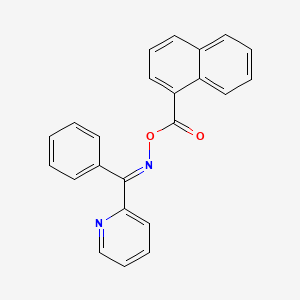
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)

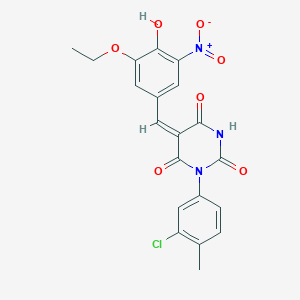
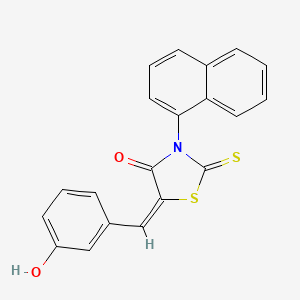
![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
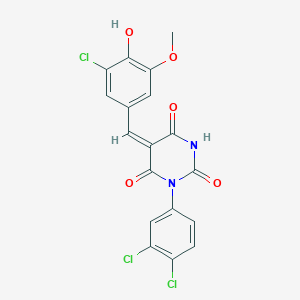
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)
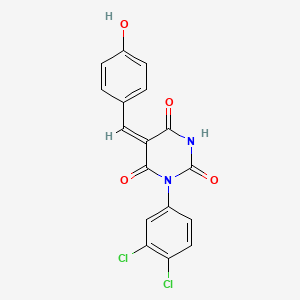
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916062.png)